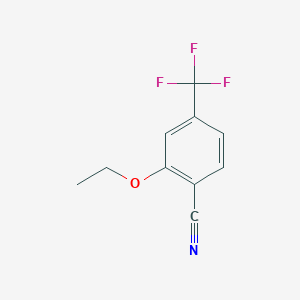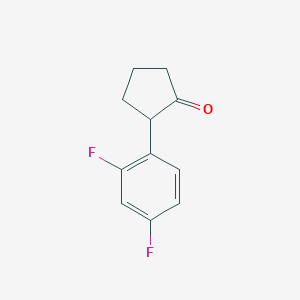
3,5,6-trimethyl-1-benzofuran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-trimethyl-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by three methyl groups attached to the benzofuran ring at positions 3, 5, and 6, and a hydroxyl group at position 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions to form the benzofuran ring . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly employed in the synthesis of complex benzofuran derivatives . These methods offer high yields and selectivity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-trimethyl-1-benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the benzofuran ring or the hydroxyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5,6-trimethyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The hydroxyl group at position 7 plays a crucial role in its biological activity, as it can form hydrogen bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
3,5,6-trimethyl-1-benzofuran-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C11H12O2/c1-6-4-9-7(2)5-13-11(9)10(12)8(6)3/h4-5,12H,1-3H3 |
Clave InChI |
GGDHNIDDRQTCRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)O)OC=C2C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)



![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)




